molecular formula C6H9F2N3 B2682111 2-(Azidomethyl)-1,1-difluorocyclopentane CAS No. 1820619-51-9

2-(Azidomethyl)-1,1-difluorocyclopentane

Cat. No.: B2682111
CAS No.: 1820619-51-9
M. Wt: 161.156
InChI Key: ZEPPXNQEVQIMNG-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N3) attached to a cyclopentane ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,1-difluorocyclopentane typically involves the introduction of the azido group to a cyclopentane derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N3-). The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include triazoles, amines, and other substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1,1-difluorocyclopentane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is harnessed in various applications, including the synthesis of complex molecules and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azidomethyl)-1,1-difluorocyclopentane include other azido-substituted cyclopentanes and difluorinated cyclopentane derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in the combination of the azido group and the difluorinated cyclopentane ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-(azidomethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPXNQEVQIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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